Product packaging for 7E-Tetradecen-2-one(Cat. No.:CAS No. 146955-46-6)

7E-Tetradecen-2-one

Cat. No.: B12927021
CAS No.: 146955-46-6
M. Wt: 210.36 g/mol
InChI Key: ZFQMGOCRWDJUCX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7E-Tetradecen-2-one is a volatile organic compound of significant interest in chemical ecology and entomological research. It is a structural isomer of the documented sex pheromone of the Oriental beetle (Exomala orientalis) . The specific geometric configuration (E or trans) of semiochemicals like this is often critical to their biological activity and specificity, making high-purity isomers essential for behavioral studies . Beyond its potential role in insect communication, related keto-tetradecene compounds have been identified as key mediators in complex nematode-insect interactions. Scientific literature reports that (Z)-7-tetradecen-2-one acts as a potent, species-specific nematocide for the entomophilic nematode Pristionchus pacificus . The compound's mechanism of action involves permeabilizing the nematode's eggshell, leading to terminal embryogenesis and arrested development . This specific biological activity highlights the value of 7-Tetradecen-2-one in studying host-parasite relationships and developing novel biological control strategies. Supplied as a high-purity material, this compound is intended for research applications such as the study of insect behavior, the development of sustainable pest management solutions, and the investigation of inter-species chemical signaling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B12927021 7E-Tetradecen-2-one CAS No. 146955-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146955-46-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(E)-tetradec-7-en-2-one

InChI

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+

InChI Key

ZFQMGOCRWDJUCX-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCC(=O)C

Canonical SMILES

CCCCCCC=CCCCCC(=O)C

Origin of Product

United States

Engineered β Oxidation Pathway:in Many Biotechnological Applications, Methyl Ketone Synthesis is Achieved by Engineering the Fatty Acid β Oxidation Cycle in Host Organisms Like Escherichia Coli or Pseudomonas Taiwanensis.asm.orgbiorxiv.orgthis Strategy Involves:

Overexpression of Acyl-CoA Oxidase/Dehydrogenase: This increases the concentration of β-ketoacyl-CoA intermediates. asm.org

Overexpression of a specific Thioesterase: An enzyme, such as FadM from E. coli or ShMKS2 from wild tomato, is used to hydrolyze the β-ketoacyl-CoA, releasing a free β-keto acid. nih.govasm.org

Expression of a Decarboxylase: An enzyme like ShMKS1 is often required to efficiently decarboxylate the β-keto acid to form the final methyl ketone. nih.gov

Deletion of Competing Pathways: The gene fadA, which encodes a β-ketothiolase that would normally cleave the β-ketoacyl-CoA, is often deleted to channel intermediates toward methyl ketone synthesis. biorxiv.org

Table 2: Key Enzymes in Microbial Methyl Ketone Biosynthesis

Enzyme Function Pathway Reference(s)
Alkane Hydroxylase / Monooxygenase Adds a hydroxyl group to an alkane, forming an alcohol. Alkane Oxidation nih.gov
Secondary Alcohol Dehydrogenase Oxidizes a secondary alcohol to a ketone. Alkane Oxidation nih.govnih.gov
Acyl-CoA Oxidase/Dehydrogenase Creates a double bond in an acyl-CoA during β-oxidation, leading to a β-ketoacyl-CoA intermediate. β-Oxidation asm.org
Thioesterase (e.g., FadM, ShMKS2) Hydrolyzes β-ketoacyl-CoA or -ACP to a β-keto acid. β-Oxidation nih.govasm.org
Decarboxylase (e.g., ShMKS1) Removes CO₂ from a β-keto acid to form a methyl ketone. β-Oxidation nih.gov
β-Ketothiolase (e.g., FadA) Cleaves β-ketoacyl-CoA in the standard β-oxidation cycle. (Often deleted in engineered strains). β-Oxidation biorxiv.org

Biosynthetic Pathways and Metabolic Intermediates of 7e Tetradecen 2 One

Proposed Endogenous Synthesis Mechanisms in Insecta

The endogenous production of 7E-Tetradecen-2-one in insects is believed to originate from fatty acid metabolism, a common source for a wide variety of insect pheromones. This process involves a sequence of enzymatic steps that modify standard fatty acid precursors.

The proposed pathway for the biosynthesis of unsaturated methyl ketones in insects begins with common saturated fatty acyl-CoA precursors, such as palmitoyl-CoA (C16) or stearoyl-CoA (C18). The synthesis is thought to proceed through the following key enzymatic transformations:

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position along the fatty acid chain. For this compound, this would involve the creation of a double bond at the Δ7 position of a 14-carbon fatty acid precursor.

Chain Shortening (β-oxidation): The fatty acid precursor undergoes a limited number of β-oxidation cycles to achieve the correct chain length of 14 carbons.

Methyl Ketone Formation: The final step is the conversion of the C14 fatty acid intermediate into a methyl ketone. This is hypothesized to occur via the hydrolysis of a β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA thioester intermediate to produce a β-keto acid. nih.gov This unstable β-keto acid is then decarboxylated to yield the final methyl ketone. nih.gov

While the complete enzymatic cascade for this compound has not been fully elucidated in a single insect species, the individual steps are well-recognized transformations in the biosynthesis of other insect pheromones and related lipid-derived molecules. researchgate.net

The primary precursors for long-chain methyl ketones in insects are fatty acids derived from the organism's metabolism. The identification of these precursors and the quantification of their conversion rates are central to understanding the biosynthetic pathway.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govmdpi.com By introducing isotopically labeled substrates (e.g., ¹³C-glucose or ¹³C-fatty acids) into an organism, researchers can trace the path of the labeled atoms through the metabolic network. researchgate.netmdpi.com This allows for the determination of which pathways are active and the rate at which precursors are converted into final products. nih.gov

For a compound like this compound, MFA could be used to:

Confirm that fatty acids like palmitic acid or stearic acid are the primary building blocks.

Quantify the flux through the desaturase and β-oxidation steps.

Identify potential bottlenecks or regulatory points in the biosynthetic pathway. mdpi.com

While specific MFA studies on this compound biosynthesis in insects are not widely documented, this approach remains a critical tool for validating proposed biosynthetic pathways in metabolic engineering and biochemistry. researchgate.net

Microbial and Fungal Biotransformation of Tetradecane Derivatives

Microorganisms provide an alternative route to methyl ketone production through the biotransformation of alkanes and related compounds. Various bacteria and fungi have demonstrated the ability to oxidize hydrocarbons, yielding a range of oxygenated products, including methyl ketones. medcraveonline.com

Several microbial species can utilize alkanes like n-tetradecane as a carbon source, converting them into valuable chemicals. The primary mechanism involves the subterminal oxidation of the alkane chain.

The process generally follows these steps:

Hydroxylation: A monooxygenase enzyme hydroxylates a subterminal carbon atom (typically the C2 position) of the alkane, forming a secondary alcohol (e.g., tetradecan-2-ol). nih.gov

Oxidation: A secondary alcohol dehydrogenase then oxidizes the alcohol to the corresponding methyl ketone (e.g., tetradecan-2-one). nih.govnih.gov

Fungi such as Penicillium species have been shown to oxidize n-tetradecane via subterminal attacks, producing intermediates like tetradecan-2-ol and the final product, tetradecan-2-one. nih.gov Similarly, certain methane-utilizing bacteria can oxidize a range of n-alkanes (from propane (B168953) to hexane) into their corresponding methyl ketones. nih.govosti.gov

Table 1: Examples of Microbial Biotransformation of Tetradecane and Related Alkanes

Microorganism Substrate Key Products Reference(s)
Penicillium sp. n-Tetradecane Tetradecan-2-ol, Tetradecan-2-one nih.gov
Cunninghamella blakesleeana n-Tetradecane Tetradecanoic acid nih.gov
Methane-utilizing bacteria Propane, Butane, Pentane, Hexane Acetone, 2-Butanone, 2-Pentanone, 2-Hexanone nih.govosti.gov
Aspergillus sp. Tetradecane Biodegradation products nih.gov

The microbial production of methyl ketones from alkanes or fatty acids is underpinned by specific genetic and enzymatic systems. nih.gov Two primary pathways have been characterized: the direct oxidation of alkanes and the modification of the fatty acid β-oxidation pathway.

Behavioral and Ecological Impact of 7e Tetradecen 2 One

Interspecific Chemical Communication in Scarabaeidae

In the Oriental beetle, Anomala orientalis (also known as Exomala orientalis), 7E-Tetradecen-2-one is a key component of the female-emitted sex pheromone used to attract males for mating. wikipedia.org This compound does not act alone; it is part of a specific blend with its geometric isomer, (Z)-7-Tetradecen-2-one. nih.govresearchgate.net The naturally occurring pheromone is typically a 9:1 blend of the (Z) and (E) isomers, respectively. researchgate.netresearchgate.net This precise chemical signature is crucial for species recognition, ensuring that males are attracted to receptive females of the same species. wikipedia.org The identification of these two molecules as the sex pheromone was achieved through the analysis of volatile compounds collected from females. wikipedia.orgnih.gov While the blend reflects the natural emission, studies have shown that the major component, (Z)-7-tetradecen-2-one, is often as attractive to males as the complete blend. researchgate.net

To initiate mating, the female beetle emerges from the soil and adopts a characteristic "calling" position, with her head in the soil and her abdomen raised to release the pheromone plume. wikipedia.orgresearchgate.net This behavior facilitates the dissemination of the chemical signal into the environment to attract males. wikipedia.org

The release of the pheromone blend containing this compound by a female Anomala orientalis triggers a well-defined sequence of behaviors in conspecific males. wikipedia.org The primary response is male activation and the initiation of mate-seeking behavior. wikipedia.org Upon detecting the pheromone plume, males exhibit upwind flight, a behavior known as positive anemotaxis, to navigate towards the source of the scent. researchgate.netmsu.edu Wind tunnel bioassays have demonstrated that both flying and walking are important components of the male's upwind response to the female's chemical signal. researchgate.netresearchgate.net As the male gets closer to the female, the pheromone concentration increases, guiding him to the source. umn.edu The final stage of this behavioral sequence is source contact, where the male locates the calling female and attempts to copulate. researchgate.net This entire process, from detection to copulation, is mediated by the specific chemical cues of the pheromone blend. researchgate.net

The attraction of male Anomala orientalis to the synthetic sex pheromone is dose-dependent. Field experiments have demonstrated that the number of males captured in traps increases with the amount of pheromone used, up to a certain point. nih.gov A study found that traps baited with 1 mg and 10 mg of the pheromone captured a significantly higher number of beetles than traps loaded with 0.1 mg. nih.gov However, there was no statistically significant difference in the number of captures between the 1 mg and 10 mg doses, indicating a saturation effect. nih.gov This suggests that beyond a certain concentration, the male's response does not increase, and may even level off. This phenomenon is common in insect pheromone communication, where receptor sites on the antennae can become saturated at high pheromone concentrations. umn.edu

Table 1: Dose-Response of Male Anomala orientalis to Synthetic Pheromone

Pheromone Dose (mg)Relative Male Capture
0.1Low
1.0High
10.0High

This table illustrates the saturation effect observed in pheromone attraction, where increasing the dose from 1.0 mg to 10.0 mg did not result in a significantly higher capture rate.

The effectiveness of this compound as a component of the sex pheromone in Anomala orientalis is influenced by environmental factors, particularly photoperiod and temperature. Mating activity in many insects, including pheromone release and male responsiveness, often follows a daily rhythm. nih.gov Contrary to earlier beliefs that A. orientalis was most active during warm, sunny parts of the day, observations have revealed that peak mating activity actually occurs around sunset. researchgate.net This specific timing suggests that the photoperiod acts as a critical cue for synchronizing the reproductive behaviors of both sexes. researchgate.net

Temperature also plays a role in the activity of these beetles and the volatility of the pheromone. Insect activity is generally higher at warmer temperatures, which can lead to increased pheromone release by females and more active searching by males. The physical properties of the pheromone components themselves, such as their vapor pressure, are also temperature-dependent, which can affect the size and shape of the active space of the pheromone plume.

The precise blend of (Z)-7-Tetradecen-2-one and this compound serves as a crucial mechanism for reproductive isolation in Anomala orientalis. wikipedia.org The specificity of the pheromone signal helps prevent interbreeding with closely related species that may inhabit the same geographical area. numberanalytics.com While the male antennae of A. orientalis have been shown to respond to "japonilure," the sex pheromone of the Japanese beetle (Popillia japonica), this compound does not enhance or inhibit the attraction to their own species' pheromone. nih.gov

Furthermore, the enantiomer of the Japanese beetle's pheromone, (S)-japonilure, is the sex pheromone for the Osaka beetle, Anomala osakana. Interestingly, the sex pheromone for the Japanese beetle, (R)-japonilure, acts as a behavioral antagonist for the Osaka beetle, and vice versa. nih.gov This chemical antagonism is a powerful illustration of how subtle differences in pheromone chemistry can maintain species boundaries. The highly specific nature of pheromone receptors in insects ensures that only the correct chemical key will unlock the appropriate behavioral response, thus ensuring reproductive success within a species. numberanalytics.com

Complex Interkingdom Interactions: this compound and Nematodes

The influence of this compound extends beyond intraspecific communication, playing a role in a complex interkingdom interaction with the nematode Pristionchus pacificus. This nematode has a necromenic association with the Oriental beetle, meaning it hitches a ride on the adult beetle and waits for it to die, at which point the nematode and its progeny feed on the beetle carcass and its associated microbes. nih.gov

Research has revealed a fascinating dual effect of the beetle's sex pheromone on the nematode. While the pheromone is attractive to adult P. pacificus, guiding them towards their beetle host, it has detrimental effects on the nematode's development. nih.govelifesciences.org Specifically, exposure to the pheromone can arrest embryo development, paralyze the J2 larval stage, and inhibit the exit of dauer larvae (a stress-resistant developmental stage). nih.govelifesciences.org This suggests a co-evolutionary dynamic where the beetle's chemical signal, essential for its own reproduction, may also serve to moderate the nematode infection. nih.gov The attraction of the adult nematodes to the pheromone ensures they can locate a host, while the negative developmental effects may prevent premature overpopulation of nematodes on a living beetle. nih.gov

Table 2: Effects of Oriental Beetle Sex Pheromone on Pristionchus pacificus

Developmental StageEffect of Pheromone Exposure
AdultAttraction
EmbryoArrested Development
J2 LarvaParalysis
Dauer LarvaInhibition of Exit

This table summarizes the multifaceted and stage-dependent impact of the beetle's sex pheromone on the associated nematode, Pristionchus pacificus.

Chemosensory Attraction of Pristionchus pacificus to the Compound

Pristionchus pacificus exhibits a strong olfactory attraction to (Z)-7-tetradecen-2-one, a pheromone produced by its host, the oriental beetle. wordpress.com This chemoattraction is considered a key mechanism for the nematode to recognize and locate its host. wordpress.com Laboratory studies have demonstrated that P. pacificus is significantly drawn to this compound, a behavior not observed in closely related nematode species. wordpress.com The attraction of P. pacificus to (Z)-7-tetradecen-2-one is a robust behavior, though the effective concentration for this attraction can be relatively high compared to other attractants for the nematode. wordpress.com

Different strains of P. pacificus show natural variations in their attraction to various insect pheromones, including (Z)-7-tetradecen-2-one. nih.gov Strains of P. pacificus isolated from Exomala beetles, particularly those from Japan, exhibit a strong attraction to this compound. nih.gov This suggests a geographically mosaic association and potential local adaptation to specific host cues. nih.gov The dauer larva, a developmentally arrested stage, is the primary host-seeking stage and shows robust attraction to host odors like (Z)-7-tetradecen-2-one. nih.govresearchgate.net

Table 1: Chemotaxis Response of Pristionchus Species to (Z)-7-tetradecen-2-one

Species Attractant Concentration Chemotaxis Index Significance
P. pacificus 10% High Significantly different from other species
P. pacificus 1% Moderate Significantly different from other species
Other Pristionchus spp. 10% Low/None -
Other Pristionchus spp. 1% Low/None -

Data derived from laboratory-based chemotaxis assays. wordpress.com

Molecular Mechanisms of Nematode Olfactory Response

The molecular pathways governing the olfactory response of P. pacificus to (Z)-7-tetradecen-2-one are complex and involve specific genetic components. A key gene identified in regulating the nematode's sensitivity to this beetle pheromone is Ppa-obi-1 (oriental beetle induced). elifesciences.org Mutants of Ppa-obi-1 exhibit altered attraction to the pheromone and show hypersensitivity to its paralyzing effects. elifesciences.org This gene encodes for lipid-binding domains and is expressed in various cells, including the amphid neuron sheath and excretory cells, which are associated with chemosensation and excretion. elifesciences.org

Furthermore, the protein kinase EGL-4 has been implicated in the natural variation of chemoattraction to insect pheromones in P. pacificus. nih.gov The expression of Ppa-EGL-4 in several head neurons is consistent with a conserved chemosensory function. nih.gov Steroid hormone pathways also play a role in coordinating developmental diapause and olfactory remodeling. nih.gov While wild-type adult nematodes are generally not attracted to host odors, certain mutants with defects in steroid hormone production show enhanced attraction to (Z)-7-tetradecen-2-one as adults. nih.gov This suggests a genetic link between the developmental state of the nematode and its host-seeking behavior. nih.gov

Effects of this compound on Nematode Developmental Biology

Beyond its role as an attractant, (Z)-7-tetradecen-2-one has profound and often detrimental effects on the developmental biology of Pristionchus pacificus. elifesciences.orgnih.gov This dual function highlights the complex nature of the nematode-host chemical interaction.

Embryogenesis : Exposure of early-stage P. pacificus embryos to volatile (Z)-7-tetradecen-2-one is lethal, causing terminal embryogenesis. nih.govresearchgate.net Even brief exposure (as short as 4 hours) can lead to arrested development, abnormal morphology, and a failure to hatch. nih.gov The compound appears to increase the permeability of the eggshell, leading to these developmental defects. nih.gov

Larval Stage Transition : The pheromone has a paralyzing effect on the second-stage juvenile (J2) larvae. elifesciences.org Additionally, it inhibits the exit of dauer larvae, a stress-resistant stage crucial for survival and dispersal. elifesciences.org This inhibition effectively traps the nematodes in a non-reproductive state, preventing them from developing further as long as they are exposed to the pheromone, which would likely be the case on a living host. nih.gov

**Table 2: Developmental Effects of (Z)-7-tetradecen-2-one on *P. pacificus***

Developmental Stage Effect of Exposure Outcome
Early Embryo Arrested development, increased eggshell permeability Embryonic lethality
J2 Larva Paralysis Immobility
Dauer Larva Inhibition of exit from dauer stage Maintenance of arrested development

This table summarizes the observed effects of the pheromone on different life stages of the nematode. elifesciences.orgnih.gov

Implications for Necromenic Relationships and Coevolutionary Dynamics

The multifaceted effects of (Z)-7-tetradecen-2-one are central to the necromenic lifestyle of P. pacificus. In this relationship, the nematode associates with a living host for transport and dispersal, but only reproduces and feeds on the bacteria and fungi that decompose the host's carcass after it dies. researchgate.netnih.gov

The attraction of the host-seeking dauer larvae to the pheromone facilitates the initial association with the beetle. wordpress.comnih.gov Once on the host, the pheromone's inhibitory and lethal effects on development prevent the nematode from proliferating on the living insect. elifesciences.orgnih.gov This ensures the nematode remains in a dormant state until the host dies and the pheromone is no longer produced, at which point the nematodes can exit the dauer stage and commence reproduction on the nutrient-rich carcass. researchgate.netfrontiersin.org

This intricate chemical interplay suggests a coevolutionary dynamic between P. pacificus and its beetle host. elifesciences.orgnih.gov The beetle's sex pheromone acts as a species-specific "synomone"—a chemical signal that benefits both the sender (beetle, by not being harmed by the nematode) and the receiver (nematode, by finding a suitable host and timing its development). elifesciences.org The evolution of such a finely tuned response to a host-specific chemical cue likely contributes to the specificity of the nematode-insect association and the evolutionary success of the necromenic strategy. wordpress.com

Advanced Synthetic Methodologies and Chemical Derivatization of 7e Tetradecen 2 One

Chemo- and Stereoselective Synthetic Routes (e.g., Modified Wittig Reactions)

The creation of the E-configured double bond in 7E-tetradecen-2-one is a critical synthetic challenge that requires highly stereoselective methods. The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds and are widely used in pheromone synthesis. libretexts.orgresearchgate.net

The classical Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome is influenced by the nature of the ylide. libretexts.org Unstabilized ylides typically lead to (Z)-alkenes, while ylides stabilized by electron-withdrawing groups tend to produce (E)-alkenes. libretexts.org For the synthesis of this compound, a Wittig-type approach could involve the reaction between a C7-phosphonium ylide and a C7-aldehyde or ketone. To achieve the desired E-selectivity, a stabilized ylide or a modified Wittig reaction would be necessary.

One of the most effective modifications for achieving high E-selectivity is the Schlosser modification of the Wittig reaction. libretexts.org This procedure involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, leading to the formation of the (E)-alkene upon decomposition. libretexts.org Another important variant is the Horner-Wadsworth-Emmons (HWE) reaction , which uses phosphonate (B1237965) carbanions. HWE reactions often show excellent E-selectivity, especially when the phosphonate reagent is substituted with electron-withdrawing groups, and are a common strategy for synthesizing trans-alkenes. acs.org

Alternative strategies for stereoselective synthesis of E-alkenes include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, which can stereospecifically link alkenyl halides with organoboron or organozinc compounds, respectively. diva-portal.org Reduction of an internal alkyne at the C7 position is another viable route. While catalytic hydrogenation using Lindlar's catalyst typically yields (Z)-alkenes, reduction using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces the (E)-alkene. koreascience.kr

Table 1: Comparison of Selected Stereoselective Routes to E-Alkenes
MethodKey ReagentsTypical StereoselectivityNotes
Wittig Reaction (Stabilized Ylide)Aldehyde/Ketone + Stabilized Phosphonium Ylide (e.g., Ph₃P=CHCO₂R)High E-selectivityThe stabilizing group on the ylide favors the thermodynamic E-product. libretexts.org
Schlosser Modification (Wittig)Aldehyde/Ketone + Unstabilized Ylide, then strong base (e.g., PhLi)High E-selectivityForces equilibration to the intermediate that yields the E-alkene. libretexts.orgkoreascience.kr
Horner-Wadsworth-EmmonsAldehyde/Ketone + Phosphonate CarbanionHigh E-selectivityA common and reliable method for synthesizing E-alkenes. acs.org
Dissolving Metal ReductionInternal Alkyne + Na/Li in liquid NH₃High E-selectivityReduces an alkyne to a trans-alkene. koreascience.kr
Suzuki Coupling(E)-Alkenylboronic acid/ester + Alkenyl halide, Pd catalystRetention of configurationCoupling proceeds with retention of the double bond geometry. diva-portal.org

Strategies for Enantiomeric and Regioisomeric Purity Control

The biological function of pheromones is often exquisitely sensitive to isomeric purity. researchgate.net The presence of even small amounts of the incorrect geometric isomer (in this case, (Z)-7-tetradecen-2-one) or regioisomers (with the double bond at a different position) can significantly reduce or inhibit the desired biological response. uni-bayreuth.deresearchgate.net Therefore, controlling purity is paramount.

Regioisomeric purity (the correct placement of the double bond at C7) is generally controlled by the synthetic strategy itself. For instance, in a Wittig-type synthesis, the double bond is formed precisely between the carbonyl carbon and the ylide carbon, ensuring high regioselectivity. Similarly, in an alkyne reduction route, the position of the triple bond dictates the final position of the double bond.

Stereoisomeric purity (the ratio of E to Z isomers) is addressed through several key strategies:

Stereoselective Reactions : As discussed in section 5.1, the choice of reaction is the primary method for controlling stereochemistry. Employing highly selective methods like the HWE reaction or a dissolving metal reduction can provide the target (E)-isomer in high purity, often exceeding 95%. researchgate.netresearchgate.net

Chiral Synthesis : While this compound itself is achiral, many pheromones are not. For chiral pheromones, enantiomeric purity is crucial. Asymmetric synthesis of the Japanese beetle pheromone, for example, has been achieved with high enantiomeric purity using boronic esters derived from chiral diols. researchgate.net Such strategies involve using chiral auxiliaries, catalysts, or starting materials to control the formation of a specific enantiomer.

Purification : Even with highly selective reactions, minor isomeric impurities are common. Final purification is almost always necessary to achieve the high isomeric purity required for biological applications. Techniques such as column chromatography, preparative gas chromatography (GC), or high-performance liquid chromatography (HPLC) are used to separate the desired (E)-isomer from any contaminating (Z)-isomer or other impurities. diva-portal.org The success of these separations relies on the different physical properties of the isomers.

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target, such as an insect's olfactory receptors. annualreviews.orgnih.gov In these studies, analogues and derivatives of the parent molecule are synthesized and tested to determine which structural features are essential for activity. nih.gov For this compound, a systematic SAR study would involve modifying three key regions of the molecule: the alkyl chain, the C7-C8 double bond, and the C2-ketone functional group.

Common modifications in pheromone SAR studies include:

Chain Length Variation : Synthesizing homologues with shorter or longer alkyl chains (e.g., C12 to C16 ketones) to probe the optimal length for receptor binding. annualreviews.org

Functional Group Modification : The ketone at the C2 position could be reduced to a secondary alcohol, converted to an ester (e.g., an acetate), or replaced with other functional groups to assess the importance of the carbonyl group for activity. annualreviews.org

Double Bond Modification : The position of the double bond could be shifted along the carbon chain (e.g., to C6 or C8). Additionally, analogues where the double bond is replaced by a more rigid or electronically different group, such as a cyclopropane (B1198618) ring or a triple bond, could be synthesized. annualreviews.org

Isosteric Replacement and Halogenation : Replacing hydrogen atoms with fluorine is a common strategy in medicinal chemistry and has been applied to pheromone analogues. annualreviews.org Fluorinated analogues can help to probe electronic requirements at the receptor and can sometimes act as potent mimics or inhibitors. annualreviews.org

The results of these studies typically show that the natural pheromone is the most active compound and that most structural modifications lead to a decrease in biological activity. annualreviews.org However, these studies are invaluable for mapping the binding site of the receptor and can lead to the discovery of potent agonists (mimics) or antagonists (inhibitors) that may have practical applications in pest management, for instance, by disrupting mating communication. annualreviews.org

Table of Mentioned Chemical Compounds

Compound NameMolecular FormulaRole/Context
This compoundC₁₄H₂₆OTarget compound; pheromone component
(Z)-7-Tetradecen-2-oneC₁₄H₂₆OGeometric isomer of the target compound. uni-bayreuth.de
(Z)-5-Tetradecen-1-yl acetateC₁₆H₃₀O₂Example pheromone with controlled isomeric purity. researchgate.net
PhenyllithiumC₆H₅LiReagent in the Schlosser modification. libretexts.org
SodiumNaReagent in dissolving metal reductions. koreascience.kr
AmmoniaNH₃Solvent in dissolving metal reductions. koreascience.kr
(E,E)-8,10-dodecadien-1-ol (Codlemone)C₁₂H₂₂OExample pheromone for which fluorinated analogues were made. annualreviews.org

Analytical and Bioanalytical Techniques for 7e Tetradecen 2 One Research

Chromatographic Separation and Identification (e.g., GC-MS, GLC, HPLC)

Gas chromatography (GC) is the cornerstone for the separation and analysis of volatile compounds like 7E-Tetradecen-2-one. Coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separating the compound from its Z-isomer and other components in an extract, and for confirming its identity based on its mass spectrum. nih.govresearchgate.netekb.eg Early and definitive identification of the Oriental beetle sex pheromone, including the (E)- and (Z)-isomers of 7-tetradecen-2-one, was accomplished using GC-MS analysis of airborne extracts from female beetles. nih.govresearchgate.net

Gas-liquid chromatography (GLC) has also been employed, often with different polarity columns (e.g., Apiezon-L, FFAP) to confirm the separation and relative retention times of unsaturated ketones and their derivatives. asm.org The analysis of pheromone extracts on various GC columns is a standard procedure to support structural assignments by comparing retention times with those of authentic standards. cambridge.org

While High-Performance Liquid Chromatography (HPLC) is a staple in analytical chemistry, its application for a volatile, non-polar compound like this compound is less common than GC-based methods. oatext.comsielc.comphcog.com However, HPLC methods have been developed for related long-chain unsaturated compounds and could be adapted for purification or analysis, particularly for preparative separation of isomers or removal of non-volatile impurities. sielc.com

Table 1: Selected Gas Chromatography (GC) Methodologies in Pheromone Research This table is representative of typical GC conditions used for analyzing insect pheromones and similar compounds.

Parameter Description Common Application/Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) Identification of pheromone components in crude extracts. nih.govmdpi.com
Column Type HP-5, DB-5, DB-23 (fused silica (B1680970) capillary) Separation of isomers and other compounds in the extract. mdpi.comscielo.brfortuneonline.org
Carrier Gas Helium Used at a constant flow rate (e.g., 1 mL/min). scielo.brfortuneonline.org
Injector Mode Splitless or Split/Splitless Maximizes transfer of trace analytes onto the column. scielo.brfortuneonline.org
Temperature Program Ramped temperature program (e.g., 80°C to 280°C) To effectively separate compounds with different boiling points. cambridge.orgfortuneonline.org

Electrophysiological Detection and Bioassay Coupling (e.g., GC-EAD, Flight Tunnel Assays)

To determine which compounds in a natural extract are biologically active, gas chromatography is often coupled with an electroantennographic detector (GC-EAD). In this technique, the effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector, FID) and the other passing over an insect antenna. mdpi.comscielo.br This allows for the simultaneous recording of the chemical profile and the antenna's electrical response, pinpointing exactly which compounds are detected by the insect. cambridge.orgmdpi.comresearchgate.net GC-EAD analysis was instrumental in confirming that both (Z)- and (E)-7-tetradecen-2-one from female Oriental beetle extracts elicit responses from the male antennae. nih.gov

Once biologically active compounds are identified, their behavioral effects are quantified using bioassays. Sustained-flight tunnel assays are a common method to study the response of male insects to a pheromone plume. oup.comresearchgate.net In these assays, male beetles are released downwind of a pheromone source, and their behaviors—such as activation, upwind flight, and contact with the source—are recorded. oup.comresearchgate.net Flight-tunnel bioassays revealed that male Oriental beetles respond to the synthetic (E)-7-tetradecen-2-one, although the response is significantly weaker than to the (Z)-isomer or the natural 9:1 Z/E blend. nih.govresearchgate.net

Table 2: Summary of Male Oriental Beetle Responses in Flight Tunnel Bioassays Data compiled from findings reported in literature. nih.govresearchgate.netresearchgate.net

Pheromone Stimulus Male Activation Upwind Flight Source Contact / Copulation Attempt
(Z)-7-tetradecen-2-one High High High
(E)-7-tetradecen-2-one Low Low Very Low
9:1 (Z)/(E) Blend High High High
Control (Solvent only) Very Low None None

Spectroscopic Characterization for Double Bond Position and Configuration (e.g., DMDS Derivatization)

While GC-MS can identify a compound's molecular weight and provide fragmentation patterns, it often cannot definitively determine the position of a double bond within a long aliphatic chain. nih.govresearchgate.net To solve this, a specific derivatization technique using dimethyl disulfide (DMDS) is employed. fortuneonline.org The compound of interest is reacted with DMDS in the presence of an iodine catalyst, which causes the DMDS to add across the double bond, forming a α,β-bis(methylthio)alkane derivative. researchgate.net

When this derivative is analyzed by GC-MS, it produces a predictable fragmentation pattern upon electron impact. The key cleavage occurs between the two carbon atoms that were originally part of the double bond, generating two major diagnostic fragment ions. nih.govresearchgate.net The masses of these ions directly reveal the original position of the double bond. This method was used to unequivocally confirm the double bond position in 7-tetradecen-2-one isolated from Oriental beetles. nih.govresearchgate.net

Advanced Methodologies for Trace Analysis in Biological Samples

The identification of pheromones like this compound is fundamentally a challenge in trace analysis, as insects release these compounds in nanogram or picogram quantities. researchgate.net Analyzing these minute amounts from complex biological matrices, such as whole-body extracts or environmental air samples, requires highly sensitive and specialized techniques. psu.eduacs.org

Methods for collecting volatile pheromones include pulling air over calling females and trapping the compounds on an adsorbent (headspace collection) or direct solvent extraction of the pheromone glands. nih.govcambridge.org Solid-phase microextraction (SPME) is a modern, solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace, which can then be directly desorbed into a GC injector. oatext.com

The analysis of these samples relies heavily on the sensitivity of GC-MS and the specificity of GC-EAD. mdpi.comscielo.br For complex matrices like earwax or other lipid-rich biological samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers superior separation power and analytical detail, allowing for the detection of trace compounds that would otherwise co-elute and be obscured in conventional one-dimensional GC analysis. acs.orgacs.org Such advanced methods are critical for differentiating the target analyte from a multitude of other structurally similar compounds present in a biological sample.

Research Applications in Ecological Pest Management and Chemical Ecology

Mating Disruption Strategies for Scarab Pests

Mating disruption is a pest management technique that uses synthetic sex pheromones to confuse males and prevent them from finding females, thereby reducing mating and subsequent offspring. The oriental beetle, Anomala orientalis (also known as Exomala orientalis), is a primary target for mating disruption strategies utilizing tetradecen-2-one isomers. The female oriental beetle releases a sex pheromone that is a 9:1 blend of (Z)- and (E)-7-tetradecen-2-one. researchgate.net However, research has shown that the major component, (Z)-7-tetradecen-2-one, is often sufficient on its own to be effective in mating disruption applications. usda.gov

Various formulations have been developed to optimize the release and effectiveness of synthetic pheromones for mating disruption. These include microencapsulated sprays and specialized dispenser technologies like SPLAT® (Specialized Pheromone and Lure Application Technology).

Microencapsulated formulations involve enclosing the pheromone in small capsules that are then sprayed over the target area. Studies on the oriental beetle in turfgrass have evaluated the efficacy of such sprayable formulations of (Z)-7-tetradecen-2-one. researchgate.net In these trials, applications led to a significant reduction in male beetle captures in pheromone-baited traps, with reductions of 90–100% observed in the first 7–10 days post-treatment. researchgate.net However, the efficacy decreased over time, necessitating repeat applications. researchgate.net Two applications of a microencapsulated formulation resulted in an 87–88% reduction in trap captures for the entire season. researchgate.net

SPLAT® is another dispenser technology that provides a controlled release of the pheromone over an extended period. SPLAT-OrB, a formulation containing (Z)-7-tetradecen-2-one, has been tested in commercial blueberry fields for oriental beetle management. researchgate.net Field trials comparing SPLAT-OrB with traditional hand-applied plastic dispensers found that both were effective in reducing male trap captures and the mating success of caged females. researchgate.net SPLAT® offers a significant advantage in that it can be applied mechanically, reducing labor costs compared to hand-applied dispensers. usda.govresearchgate.net Studies have shown that SPLAT-OrB can be as effective as plastic dispensers at similar application rates and, in some cases, more effective at reducing grub density in sentinel pots. usda.govresearchgate.net The mechanism behind SPLAT-OrB's effectiveness in oriental beetles has been identified as competitive attraction, where males are drawn to the numerous point sources of the pheromone instead of the females. researchgate.netresearchgate.net

FormulationTarget PestKey Findings
Microencapsulated SprayAnomala orientalis90-100% reduction in trap captures 7-10 days post-treatment; repeat applications needed. researchgate.net
SPLAT®-OrBAnomala orientalisAs effective as hand-applied dispensers in reducing trap captures and mating success; allows for mechanical application. usda.govresearchgate.net
Plastic DispensersAnomala orientalisEffective at disrupting mating, but requires manual placement. researchgate.netsare.org

The deployment of these pheromone-based strategies has been evaluated on a field scale in various agricultural settings, including turfgrass, blueberries, and ornamental nurseries. researchgate.netusda.gov In turfgrass, while mating disruption significantly reduced male beetle captures, the corresponding reduction in larval populations (68–74%) was not always statistically significant due to high variability in grub densities in untreated areas. researchgate.net One challenge noted was the potential for the pheromone to contaminate shoes and clothing, which could then attract male beetles to untreated areas. researchgate.net

In commercial blueberry fields, field-scale trials with SPLAT-OrB and plastic dispensers demonstrated significant "trap shut-down" in treated plots. researchgate.net A mark-release-recapture study indicated that male oriental beetles could respond to these pheromone sources from a distance of at least 60 meters. researchgate.net

Ecologically, a major advantage of using pheromones for pest control is their species-specificity. This targeted approach minimizes harm to non-target organisms, including beneficial insects like pollinators and natural enemies of the pest. usda.gov For instance, the use of SPLAT® OrB in blueberries is seen as a safer alternative to neonicotinoid insecticides, which can negatively impact honeybees and natural predators of the oriental beetle. usda.gov The EPA has determined that no unreasonable adverse effects to the U.S. population or the environment are expected from the use of (Z)-7-tetradecen-2-one in pheromone traps according to label directions. epa.gov

Pheromone-based mating disruption is a powerful tool for integration into broader Integrated Pest Management (IPM) programs. researchgate.net IPM strategies emphasize the use of multiple control tactics to manage pest populations in an economically and environmentally sound manner. Mating disruption using 7E-tetradecen-2-one and its isomer can be combined with other practices such as biological control, cultural practices, and the judicious use of insecticides. usda.govresearchgate.netumn.edu

Pheromone-Based Monitoring Tools for Insect Population Dynamics

Pheromone traps baited with synthetic lures containing (Z)-7-tetradecen-2-one are widely used for monitoring the population dynamics of the oriental beetle and other susceptible scarab species. researchgate.netsare.orgepa.gov These traps are highly sensitive and can detect the presence of pests even at low population densities, making them an invaluable tool for early detection and decision-making in pest management. sare.orginsectslimited.com

By tracking the number of male beetles captured over time, growers and researchers can determine the start of the adult flight period, peak activity, and the end of the season. researchgate.netmsu.edu This information is crucial for timing control measures, such as the application of mating disruption products or insecticides, for maximum efficacy. researchgate.net For example, the first spray of a microencapsulated pheromone for mating disruption is often recommended about 10 days after the first males are captured in monitoring traps. msu.edu Pheromone-baited traps are also the primary method used to assess the effectiveness of mating disruption treatments; a significant reduction in captures inside a treated plot compared to an untreated control plot indicates that the disruption is working. researchgate.netusda.gov

Monitoring ApplicationPurposeKey Information Gained
Early Pest DetectionTo identify the presence of pests before populations become large.Presence/absence of the target pest. sare.org
Population DynamicsTo track changes in pest numbers over the season.Start of flight, peak activity, end of season. researchgate.netmsu.edu
Timing of InterventionsTo apply control measures at the most effective time.Optimal timing for mating disruption or insecticide application. msu.edu
Efficacy AssessmentTo evaluate the effectiveness of control strategies like mating disruption."Trap shut-down" indicating successful disruption. researchgate.netusda.gov

Exploration of this compound as a Regulator of Nematode Populations

An intriguing area of research has uncovered a relationship between a compound related to the oriental beetle's pheromone and the entomophilic nematode Pristionchus pacificus. This nematode has a necromenic association with the oriental beetle, meaning it lives on the beetle and only consumes it after the beetle dies. Research has shown that (Z)-7-tetradecen-2-ol (ZTDO), the alcohol analog of the pheromone, acts as a chemical attractant for adult nematodes. nih.gov

More surprisingly, this same compound functions as a potent and specific nematicide against the early larval stages of P. pacificus. nih.gov It prevents the exit of dauer larvae (a stress-resistant developmental stage) and inhibits egg hatching. This dual function suggests that the beetle's pheromone plays a key role in coordinating the complex relationship between the insect host and its associated nematode, ensuring the nematode does not harm the living beetle. nih.gov This discovery opens up the possibility of using pheromone-related compounds to regulate nematode populations, although this application is still in the exploratory phase.

Future Directions in Chemical Ecology and Semiochemical Research

The study of this compound and other semiochemicals continues to evolve, with several promising future directions. Advances in analytical techniques, such as coupled gas chromatography-mass spectrometry (GC-MS) and electroantennography (GC-EAG), will continue to aid in the identification of novel pheromone components and their precise roles in insect behavior. mdpi.com

Future research will likely focus on:

Optimizing Formulations: Developing more persistent and cost-effective pheromone release technologies will be crucial for the widespread adoption of mating disruption. This includes improving the stability and release kinetics of formulations like SPLAT® and microcapsules. researchgate.net

Expanding to Other Pests: While much of the work with tetradecen-2-one has focused on the oriental beetle, related scarab species may use this or similar compounds. Identifying the pheromones of other economically important scarab pests could lead to new management tools. researchgate.netresearchgate.net

Understanding Resistance: As with any pest management tactic, there is a potential for insects to develop resistance. Research into the mechanisms of pheromone perception and degradation in insects could provide insights into how to mitigate this risk. nih.gov

Multi-Trophic Interactions: The discovery of the effect of a related pheromone component on nematodes highlights the complexity of chemical communication in ecosystems. nih.gov Future research in chemical ecology will likely explore these multi-trophic interactions further, potentially uncovering new ways to manipulate ecosystems for pest management. mdpi.commdpi.com

Integration with New Technologies: Combining semiochemicals with other emerging technologies, such as precision agriculture, drone application, and automated monitoring systems, could revolutionize pest management, making it more efficient and targeted. mdpi.com

Continued exploration in these areas will enhance the use of semiochemicals like this compound as powerful and sustainable tools in modern agriculture and ecological management.

Genomic and Transcriptomic Approaches to Pheromone Perception

The detection of chemical signals such as this compound is a complex biological process mediated by a suite of specialized genes and proteins within an insect's olfactory system. Modern genomic and transcriptomic techniques have become indispensable tools for dissecting the molecular basis of pheromone perception, providing profound insights into how insects recognize and respond to these vital chemical cues.

High-throughput sequencing of the transcriptome, particularly from insect antennae, is the primary method for identifying the genes involved in olfaction. By comparing gene expression profiles between different sexes, tissues (e.g., antennae vs. legs), or individuals exposed to different odorants, researchers can pinpoint candidate genes crucial for pheromone detection. This approach has successfully identified several key families of olfactory-related genes across numerous insect species. While specific transcriptomic data for the perception of this compound is not extensively detailed in public research, the established methodologies provide a clear blueprint for its investigation. For instance, studies on the Oriental beetle, Anomala orientalis, which utilizes the stereoisomer (Z)-7-tetradecen-2-one as its primary sex pheromone, would be foundational for understanding the reception of this specific ketone pheromone. nih.govepa.govresearchgate.net

The primary gene families implicated in pheromone perception, which would be the focus of any transcriptomic study on a species utilizing this compound, are summarized in the table below.

Gene FamilyAbbreviationPrimary Function in Pheromone Perception
Odorant Binding Proteins OBPsSoluble proteins secreted into the sensillum lymph. They bind to hydrophobic odorant molecules, like this compound, solubilizing them and transporting them to the olfactory receptors.
Chemosensory Proteins CSPsA smaller family of soluble binding proteins, also found in the sensillum lymph, with a broader role in chemoreception that can include pheromone transport.
Olfactory Receptors ORsTransmembrane proteins located on the dendrites of olfactory sensory neurons. They bind to specific pheromone components, initiating the neural signal. The specificity of an OR determines which pheromones a neuron can detect.
Ionotropic Receptors IRsAnother class of chemosensory receptors that form ligand-gated ion channels. They are often involved in detecting general odorants but can also be tuned to specific pheromones.
Sensory Neuron Membrane Proteins SNMPsMembrane proteins that are often co-expressed with pheromone-specific ORs. They are thought to play a crucial role in the delivery of the pheromone from the OBP to the OR and in the subsequent deactivation of the signal.

This table summarizes the major classes of proteins identified through transcriptomic analyses of insect antennae and their established roles in the perception of pheromones and other semiochemicals.

A typical research workflow involves sequencing the antennal transcriptome of the target insect species. The resulting sequence data is then assembled and annotated to identify genes belonging to the OBP, CSP, OR, IR, and SNMP families. Quantitative analyses, such as comparing transcript abundance between male and female antennae, can reveal sex-specific genes that are strong candidates for involvement in sex pheromone detection. For a species where this compound is a female-produced sex pheromone, researchers would expect to find specific ORs and OBPs that are highly expressed in the antennae of males. Subsequent functional studies, such as heterologous expression of candidate receptors in cell lines or Xenopus oocytes, are then used to confirm which receptors are specifically tuned to this compound.

Evolutionary Trajectories of Chemical Communication Systems

The evolution of a chemical communication system, such as one involving this compound, is a dynamic process of co-evolution between the signal producer (sender) and the signal perceiver (receiver). The intricate specificity of these systems, where minute changes in a chemical's structure or its blend ratio can lead to reproductive isolation, makes their evolution a central topic in chemical ecology.

Current evolutionary theory suggests that most insect pheromones originated from precursor compounds that initially served other, non-communicative functions. nih.gov This concept, often termed the "sender-precursor" model, posits that chemical cues, which are unintentionally released as metabolic by-products or exist as structural components, can be co-opted for communication. researchgate.net If a receiver evolves the ability to detect this cue and respond in a way that benefits the sender, there is selective pressure for the sender to refine the production and release of the cue, turning it into a deliberate signal or pheromone. bohrium.com

Ketone-based pheromones like this compound are generally understood to have evolved from biosynthetic pathways related to fatty acid metabolism. nih.gov Insects possess the necessary enzymatic machinery for producing a wide array of fatty acids. The evolution of a novel pheromone can occur through relatively minor modifications to these existing pathways, such as the recruitment of a new tissue-specific enzyme that alters the chain length, introduces a double bond, or modifies a functional group.

The table below outlines several established precursor models for the evolution of insect pheromones.

Precursor ModelOrigin of Chemical CueEvolutionary ProcessPotential Pheromone Class
Metabolic By-products Volatile compounds released during normal metabolic processes.Selection favors the stabilization and enhancement of the cue's production and release to create a reliable signal.Alcohols, Aldehydes, Ketones (e.g., this compound), Esters
Cuticular Hydrocarbons Lipids present on the insect's cuticle to prevent desiccation.Changes in the hydrocarbon profile (e.g., chain length, saturation, branching) are selected for their communicative function, often in mate recognition.Long-chain hydrocarbons
Defensive Secretions Compounds originally used to deter predators or competitors.The defensive compound is co-opted for a communicative role, such as an alarm or aggregation pheromone, through sensory exploitation by conspecifics.Terpenoids, Alkaloids
Host Plant Volatiles Chemicals sequestered or derived from an insect's food source.The insect evolves to use host-derived compounds to signal its location, suitability as a mate, or to form aggregations.Various plant-derived compounds

This table describes the primary evolutionary pathways through which non-communicative chemical cues are thought to have evolved into dedicated pheromones in insects. nih.govbohrium.com

A significant challenge in the evolution of sexual communication is the need for the signal and the reception system to evolve in concert. If a female moth, for example, evolves a new pheromone component, it will only be advantageous if males simultaneously evolve the specific olfactory receptors needed to detect it. This co-evolutionary process is thought to be driven by mechanisms such as gene duplication and divergence in both the pheromone biosynthesis genes (e.g., desaturases, reductases) in the female and the olfactory receptor genes in the male. This ensures that new communication channels can arise without a complete breakdown of the existing system, facilitating reproductive isolation and, ultimately, speciation. nih.gov The use of this compound as a specific signal within a species is therefore the result of an evolutionary trajectory that has finely tuned both its production and its specific detection against a background of countless other environmental chemicals.

Q & A

Q. How can researchers reliably identify and quantify 7E-Tetradecen-2-one in biological samples?

Methodological Answer:

  • Step 1: Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate isomers. Calibrate with synthetic standards .
  • Step 2: Validate detection limits via spike-and-recovery experiments in representative matrices (e.g., insect pheromone glands or plant extracts).
  • Step 3: Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on olefinic proton signals (δ 5.3–5.5 ppm) .
  • Key Challenge: Differentiation from structural analogs (e.g., 7Z-Tetradecen-2-one) requires optimized retention times and fragmentation patterns.

Q. What experimental designs are optimal for studying the ecological role of this compound as a semiochemical?

Methodological Answer:

  • Field Studies: Deploy controlled-release dispensers in target ecosystems (e.g., agricultural fields) to monitor insect behavioral responses (e.g., attraction/repulsion) using video tracking or pheromone traps .
  • Lab Assays: Use Y-tube olfactometers to test dose-dependent responses in arthropods. Pair with electroantennography (EAG) to quantify olfactory receptor activation .
  • Data Triangulation: Cross-reference behavioral data with environmental variables (e.g., temperature, humidity) to account for confounding factors .

Advanced Research Questions

Q. How can contradictory reports about this compound’s bioactivity across species be resolved?

Methodological Answer:

  • Hypothesis Testing: Conduct comparative assays across phylogenetically diverse species to identify receptor-specific binding affinities (e.g., heterologous expression of odorant receptors in Xenopus oocytes) .
  • Data Reanalysis: Apply meta-analytical frameworks to published datasets, weighting studies by sample size and methodological rigor. Address publication bias via funnel plots .
  • Structural Dynamics: Use molecular docking simulations to explore conformational changes in ligand-receptor complexes, correlating with bioactivity disparities .

Q. What computational strategies improve predictive modeling of this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Model Development: Apply density functional theory (DFT) to calculate bond dissociation energies, focusing on oxidation-prone sites (e.g., α,β-unsaturated ketone moiety) .
  • Validation: Compare degradation rates predicted by Arrhenius equations with empirical data from accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
  • Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in half-life predictions due to parameter variability (e.g., pH, UV exposure) .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of this compound in non-model organisms?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on tissues producing this compound (e.g., insect pheromone glands) to identify candidate enzymes (e.g., desaturases, β-ketoacyl-CoA synthases) .
  • Metabolomics: Use LC-MS/MS to map isotopic labeling patterns in precursors (e.g., ¹³C-acetate) to trace carbon flux .
  • CRISPR-Cas9 Knockouts: Validate pathway genes in model systems (e.g., Drosophila melanogaster) to confirm enzymatic roles .

Data Contradiction and Replication

Q. What statistical frameworks are recommended for reconciling divergent datasets on this compound’s enantiomeric specificity?

Methodological Answer:

  • Bayesian Hierarchical Modeling: Pool data from independent studies while accounting for between-study variance. Use weakly informative priors to avoid overfitting .
  • Sensitivity Thresholds: Establish minimum effect sizes (e.g., Cohen’s d > 0.5) for biological significance. Discard outliers via Cook’s distance analysis .
  • Replication Protocols: Standardize enantiomer purification (e.g., chiral HPLC) and bioassay conditions (e.g., solvent, concentration) to reduce methodological variability .

Methodological Tables

Q. Table 1. Comparative Analytical Parameters for this compound Identification

TechniqueSensitivity (LOD)SpecificityKey Challenges
GC-MS0.1 ng/µLHighIsomer co-elution
NMR10 µgStructuralLow throughput
FTIR1 µgModerateOverlap in carbonyl regions

Q. Table 2. Case Study: Resolving Bioactivity Contradictions

StudySpeciesReported EffectMethodologyResolution via Meta-Analysis
A (2022)Spodoptera littoralisAttractionY-tube assayConfirmed dose dependency
B (2023)Helicoverpa armigeraRepulsionEAG + field trapsReceptor polymorphism identified

Key Recommendations

  • Prioritize reproducible protocols (e.g., Open Science Framework templates) to address replication crises in semiochemical research .
  • Integrate computational and empirical data to refine predictive models of environmental persistence and ecological impact .
  • Leverage multi-disciplinary collaborations (e.g., chemists, entomologists, data scientists) to close knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.